2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
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Overview
Description
2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with a 4-methylphenyl group, a thiophen-2-yl group, and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide under radical conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the triazine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research may investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Mechanism of Action
The mechanism by which 2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
- 2-(4-Methylphenyl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
- 2-(Thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
- 2-(4-Methylphenyl)-6-(thiophen-2-yl)-1,4-dihydro-1,3,5-triazine
Uniqueness
The uniqueness of 2-(4-Methylphenyl)-6-(thiophen-2-yl)-4,4-bis(trifluoromethyl)-1,4-dihydro-1,3,5-triazine lies in its specific combination of substituents, which confer distinct chemical and physical properties. The presence of both a 4-methylphenyl group and a thiophen-2-yl group, along with two trifluoromethyl groups, makes it particularly interesting for applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C16H11F6N3S |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-thiophen-2-yl-4,4-bis(trifluoromethyl)-1H-1,3,5-triazine |
InChI |
InChI=1S/C16H11F6N3S/c1-9-4-6-10(7-5-9)12-23-13(11-3-2-8-26-11)25-14(24-12,15(17,18)19)16(20,21)22/h2-8H,1H3,(H,23,24,25) |
InChI Key |
HYFASCUEGVCONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C(N2)C3=CC=CS3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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